4H-[1,3]dioxino[4,5-b]pyridine
Overview
Description
“4H-[1,3]dioxino[4,5-b]pyridine” is a heterocyclic compound . It has the molecular formula C7H7NO2 . This compound is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of derivatives of “this compound” has been reported in several studies . For instance, one study reported the efficient preparation of several derivatives of “4H-chromene and chromeno [2,3-b]pyridine” under microwave irradiation in a one-pot reaction . Another study reported a new and facile synthesis of a combinatorial library of its tetra- and persubstituted derivatives by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .Molecular Structure Analysis
The molecular structure of “this compound” includes 18 bonds in total, with 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their potential biological activities . For example, several synthetic products exhibited potent anti-inflammatory effects by inhibiting the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .Scientific Research Applications
Novel Analogues and Scaffolding for Therapeutic Agents
- Research has demonstrated the synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring. These structures, featuring a hydroxymethyl group, are considered attractive intermediates for creating potential new therapeutic agents (Bartolomea et al., 2003).
Chemical Synthesis and Modification Techniques
- Techniques for the synthesis and antimycobacterial activity of hydrazides based on pyridoxine derivatives have been explored. This includes methods for synthesizing compounds like 5-(hydroxymethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-6-carbohydrazide (Khaziev et al., 2018).
Potential in Drug Discovery
- Another study focused on the synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with selective introduction of substituents on the pyridine ring. These products are seen as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).
Synthesis Variations and Product Distribution
- Variations in reaction conditions for synthesizing 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives were studied, illustrating how these variations impact product distribution. This research contributes to understanding the synthetic versatility of these compounds (Soukri et al., 2000).
Enantioselective Synthesis and Purity Control
- The enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives was achieved, with their enantiomeric purity determined by capillary electrophoresis. This highlights the compound's potential in chiral chemistry applications (Lazar et al., 2005).
Substructural Applications in Chemical Synthesis
- Compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system as a substructure have been synthesized, demonstrating its utility in the creation of diverse chemical structures (Soukri et al., 2003).
Mechanism of Action
While the exact mechanism of action of “4H-[1,3]dioxino[4,5-b]pyridine” is not fully understood, studies suggest that its derivatives may affect bacterial cells using distinct and largely independent mechanisms . For instance, one study found that quaternary bis-phosphonium and bis-ammonium salts of pyridoxine with lipophilic substituents exhibited considerably different antimicrobial mechanisms .
Future Directions
The future directions for “4H-[1,3]dioxino[4,5-b]pyridine” and its derivatives could involve further exploration of their potential biological activities and the development of new antibacterial therapies . Additionally, the design and synthesis of new derivatives could lead to the discovery of new anti-inflammatory drugs .
Properties
IUPAC Name |
4H-[1,3]dioxino[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-6-4-9-5-10-7(6)8-3-1/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCAUOODURIFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602078 | |
Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158537-79-2 | |
Record name | 2H,4H-[1,3]Dioxino[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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